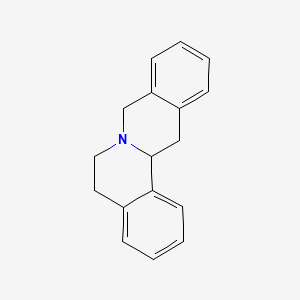

Berbine

描述

Berbine is a berberine alkaloid, an isoquinoline alkaloid fundamental parent and an organic heterotetracyclic compound.

科学研究应用

Metabolic Disorders

Efficacy in Type 2 Diabetes and Metabolic Syndrome

Berberine has been extensively studied for its antidiabetic effects. It has shown the ability to lower blood glucose levels, improve insulin sensitivity, and enhance glucose tolerance. A systematic review indicated that berberine significantly reduces fasting plasma glucose and hemoglobin A1c levels in patients with type 2 diabetes .

Key Findings:

- Reduction in Blood Glucose : Meta-analysis results show a significant decrease in fasting blood glucose levels (SMD: 0.65; 95% CI: 0.28, 1.03; p = 0.00) after berberine treatment.

- Improvement in Lipid Profiles : Berberine also positively affects lipid metabolism, reducing total cholesterol (SMD: 1.06), triglycerides (SMD: 1.77), and low-density lipoprotein cholesterol (SMD: -1.59) .

| Parameter | Before Treatment | After Treatment | Effect Size (SMD) |

|---|---|---|---|

| Fasting Blood Glucose | High | Lowered | 0.65 |

| Total Cholesterol | Elevated | Reduced | 1.06 |

| Triglycerides | Elevated | Reduced | 1.77 |

| LDL Cholesterol | Elevated | Reduced | -1.59 |

Cardiovascular Health

Vascular Protection and Lipid-Lowering Effects

Berberine exhibits cardioprotective effects through its ability to modulate various signaling pathways involved in lipid metabolism and endothelial function. Research indicates that berberine can restore vascular endothelial function by increasing nitric oxide levels, which is crucial for maintaining vascular health .

Mechanism of Action:

- AMPK Activation : Berberine activates AMP-activated protein kinase, leading to improved metabolic regulation.

- Lipid Regulation : It enhances the expression of hepatic low-density lipoprotein receptors while reducing proprotein convertase subtilisin/kexin type 9 levels, contributing to lower LDL cholesterol levels .

Anti-inflammatory and Antioxidant Properties

Berberine has demonstrated significant anti-inflammatory and antioxidant activities, making it a candidate for treating inflammatory diseases. It regulates multiple signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, which are pivotal in inflammation .

Clinical Implications:

- Chronic Inflammation : Studies suggest that berberine may help manage chronic inflammatory conditions by reducing inflammatory markers.

- Oxidative Stress : Its antioxidant properties contribute to cellular protection against oxidative damage, which is associated with various chronic diseases .

Potential Applications in Cancer Treatment

Emerging research indicates that berberine may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms including modulation of cell cycle progression and inhibition of angiogenesis . While more clinical trials are needed, initial findings are promising.

Case Studies

Case Study 1: Berberine in Type 2 Diabetes Management

A clinical trial involving patients with type 2 diabetes showed that those treated with berberine experienced comparable reductions in blood glucose levels to those treated with metformin over a three-month period . The study highlighted berberine's potential as an alternative treatment for patients intolerant to conventional medications.

Case Study 2: Cardiovascular Benefits

In a study involving diabetic rats, administration of berberine resulted in significant improvements in endothelial function and reductions in aortic lesions, demonstrating its protective effects against cardiovascular diseases .

化学反应分析

Thermal Decomposition and Phase Transitions

Thermogravimetric (TGA) and differential scanning calorimetry (DSC) analyses reveal berberine's thermal stability and crystalline behavior:

Heating canadine (a berberine precursor) at 98°C induces spontaneous oxidation, forming berberine via dehydrogenation .

Oxidation Reactions

Electrochemical studies show berberine undergoes multistep oxidation:

| Electrode Potential (V) | Reaction Site | Product | Source |

|---|---|---|---|

| +1.21 | Cl interaction | Intermediate complex | |

| +1.65 / +1.86 | Aromatic ring oxidation | Polymerized derivatives |

In acetonitrile with TBAPF, berberine forms radical cations at +1.65 V, enabling copolymerization with EDOT for conductive materials .

Nucleophilic Substitutions

The C8 position is highly reactive toward nucleophiles:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaCN | 8-cyano-8H-berberine (2) | Aqueous reflux | 74% | |

| NaN | Berberine azide (1b) | HO, 1 hr | 74% | |

| NaSCN | Berberine thiocyanate (1c) | Room temperature | 68% |

X-ray crystallography confirms planar quaternary cations in derivatives, with twisted half-chair conformations in ring B .

Structural Modifications and Bioactivity

Key reactive sites influence pharmacological effects:

| Position | Modification | Biological Impact | Source |

|---|---|---|---|

| C8 | Alkylation/Acylation | Enhanced cytotoxicity | |

| C9/C10 | Methoxy groups | Antihyperglycemic activity | |

| C2/C3 | Methylene-dioxy group | Aldose reductase inhibition |

Introduction of cinnamic acid at C9-O increases hypoglycemic effects by 300% compared to unmodified berberine .

Copolymerization with EDOT

DFT calculations (B3LYP/6-31G(d)) reveal solvent-dependent HOMO-LUMO gaps:

| Solvent | HOMO (eV) | LUMO (eV) | Δ Gap (eV) |

|---|---|---|---|

| Vacuum | -5.82 | -1.94 | 3.88 |

| Acetonitrile | -5.12 | -1.57 | 3.55 |

The reduced gap in acetonitrile facilitates charge transfer in BBR-EDOT copolymers, suitable for organic electronics .

常见问题

Basic Research Questions

Q. Q1.1: What experimental methodologies are recommended for optimizing the synthesis of Berbine to ensure reproducibility and purity?

Methodological Answer :

- Step 1 : Begin with a literature review to identify existing synthetic routes (e.g., alkaloid extraction or total synthesis) and their limitations. Cross-reference primary sources for procedural details .

- Step 2 : Design iterative experiments using fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). Track purity via HPLC or NMR spectroscopy .

- Step 3 : Validate reproducibility by replicating conditions across independent labs, adhering to protocols in the Beilstein Journal of Organic Chemistry for experimental reporting (e.g., full characterization data for new intermediates) .

Table 1 : Common Characterization Techniques for this compound Synthesis

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HPLC | Purity assessment | Column type, mobile phase pH |

| NMR (¹H/¹³C) | Structural confirmation | Solvent choice, decoupling methods |

| Elemental Analysis | Empirical formula verification | Combustion conditions, calibration |

Q. Q1.2: How can researchers design a pharmacological screening protocol to assess this compound’s baseline bioactivity?

Methodological Answer :

- Step 1 : Define a hypothesis-driven framework (e.g., "this compound inhibits acetylcholinesterase in vitro"). Use the PICO framework (Population, Intervention, Comparison, Outcome) to align with measurable endpoints .

- Step 2 : Employ dose-response assays (e.g., IC₅₀ determination) with positive/negative controls. Validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Step 3 : Address variability by conducting triplicate experiments and applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Advanced Research Questions

Q. Q2.1: How should researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic instability)?

Methodological Answer :

- Step 1 : Conduct a systematic review to identify conflicting studies. Use tools like PRISMA guidelines to filter high-quality sources and exclude biased/incomplete datasets .

- Step 2 : Perform meta-analysis using standardized parameters (e.g., AUC values, half-life measurements). Apply sensitivity analysis to isolate variables (e.g., animal models vs. cell lines) .

- Step 3 : Design follow-up experiments with isotopic labeling (e.g., ¹⁴C-Berbine) to trace metabolic pathways and validate hypotheses .

Table 2 : Key Parameters for Pharmacokinetic Studies

| Parameter | Measurement Method | Common Pitfalls |

|---|---|---|

| Bioavailability | Plasma concentration-time curves | Species-specific metabolism |

| Metabolic Stability | Liver microsome assays | Enzyme batch variability |

| Protein Binding | Equilibrium dialysis | Temperature/pH calibration errors |

Q. Q2.2: What strategies are effective for elucidating this compound’s molecular targets in complex biological systems (e.g., neurodegenerative pathways)?

Methodological Answer :

- Step 1 : Use multi-omics approaches (proteomics, transcriptomics) to identify candidate targets. Prioritize CRISPR-Cas9 knockout models to validate target relevance .

- Step 2 : Apply computational docking (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation .

- Step 3 : Address false positives by integrating negative controls (e.g., off-target siRNA) and orthogonal assays (e.g., thermal shift assays) .

Q. Q2.3: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in disease models?

Methodological Answer :

- Step 1 : Analyze bioavailability limitations using Caco-2 cell monolayers for intestinal absorption studies. Adjust formulations (e.g., nanoemulsions) to enhance solubility .

- Step 2 : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose-exposure-response relationships. Incorporate allometric scaling for cross-species extrapolation .

- Step 3 : Validate findings in humanized mouse models or organ-on-chip systems to bridge translational gaps .

Q. Methodological Considerations

Q. Q3.1: What statistical frameworks are optimal for analyzing dose-dependent toxicity data for this compound?

Methodological Answer :

- Step 1 : Apply probit or log-logistic regression to calculate LD₅₀/LC₅₀ values. Use Bayesian hierarchical models for small sample sizes .

- Step 2 : Address outliers with robust statistical methods (e.g., Huber’s M-estimator) to minimize skewed conclusions .

Q. Q3.2: How should researchers validate the specificity of this compound’s interaction with proposed targets (e.g., kinase inhibition)?

Methodological Answer :

- Step 1 : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare with negative controls (e.g., inactive enantiomers) .

- Step 2 : Perform kinome-wide profiling (e.g., KinomeScan) to assess off-target effects. Prioritize kinases with >50% inhibition for further study .

属性

IUPAC Name |

6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLDZKPJJNASGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870550 | |

| Record name | Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-49-8 | |

| Record name | Tetrahydroprotoberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728C74FB5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。